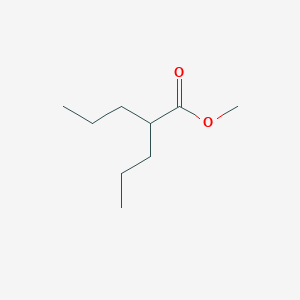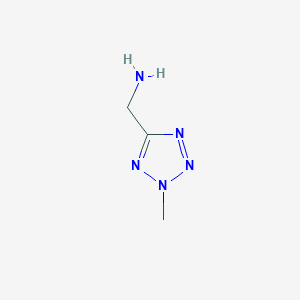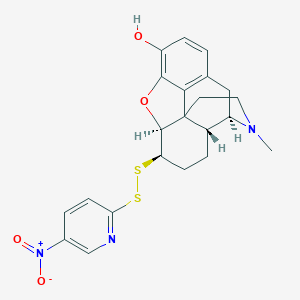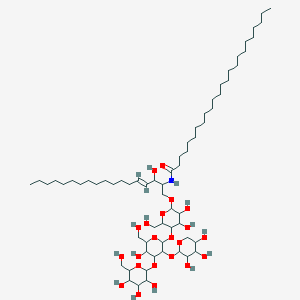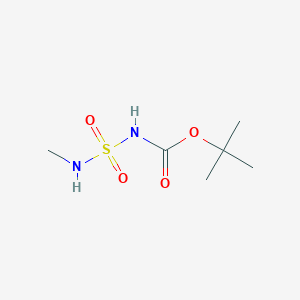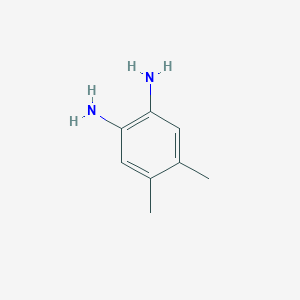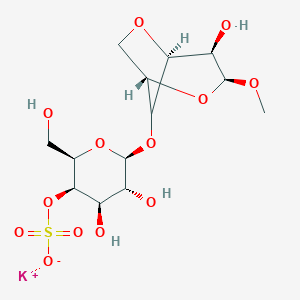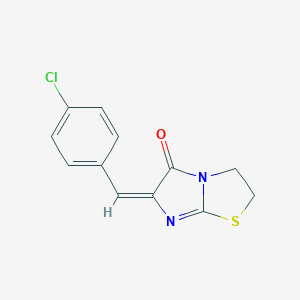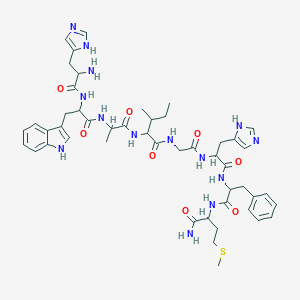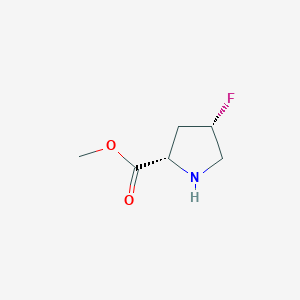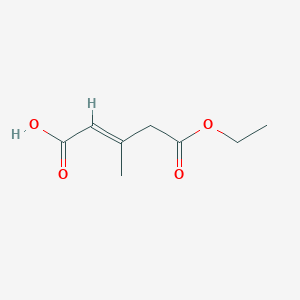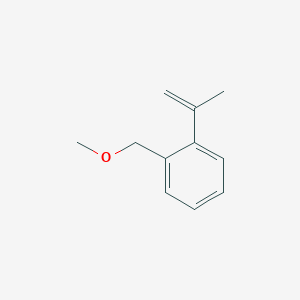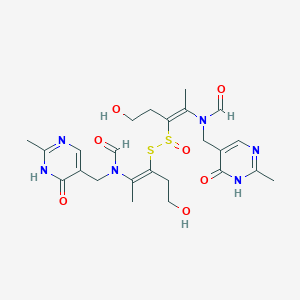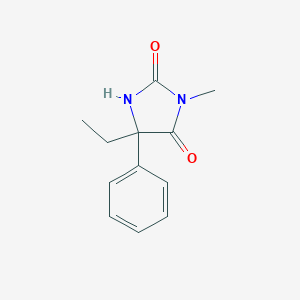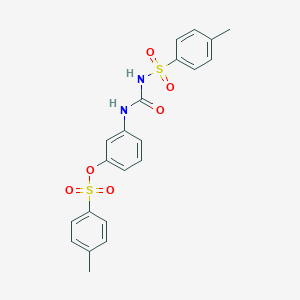
3-(3-Tosylureido)phenyl p-toluenesulfonate
描述
Synthesis Analysis
The synthesis of related sulfonate compounds involves reactions that can generate p-toluenesulfonic acid as a byproduct or involve its use as a reagent. For instance, the autocatalytic decomposition of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate in the presence of acid leads to the formation of p-toluenesulfonic acid . This suggests that similar sulfonate compounds might be synthesized through reactions that can be catalyzed by or generate sulfonic acids.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(3-Tosylureido)phenyl p-toluenesulfonate, such as the charge-transfer complex of 3-aminopyridinum-p-toluenesulfonate, has been confirmed through various spectroscopic methods and single crystal X-ray diffraction analysis . These techniques could potentially be applied to determine the structure of 3-(3-Tosylureido)phenyl p-toluenesulfonate, providing insights into its molecular conformation and the nature of its intermolecular interactions.
Chemical Reactions Analysis
The reactivity of p-toluenesulfonic acid derivatives is highlighted by their use in derivatization reactions to enhance the electrospray ionization of hydroxyl compounds . This indicates that the tosyl group in 3-(3-Tosylureido)phenyl p-toluenesulfonate could potentially react with nucleophiles, leading to the formation of new derivatives with different physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from studies on similar compounds. For example, the crystal structures of racemic and optically active samples of a related compound were determined, showing virtually identical packing . This suggests that the physical properties such as crystal packing and melting points could be similar for 3-(3-Tosylureido)phenyl p-toluenesulfonate. Additionally, quantum chemical studies of p-toluenesulfonic acid and its anion provide information on vibrational modes and interaction energies, which could be relevant for understanding the properties of 3-(3-Tosylureido)phenyl p-toluenesulfonate .
科学研究应用
1. Application in Pharmaceutical Industry
- Summary of the Application : p-Toluenesulfonates are used in the manufacturing process of active pharmaceutical ingredients (APIs) as a counterion to salt formation . They may be formed when the acid reacts with methanol, ethanol, or propanol used in the reaction pathway . These compounds are carcinogenic and need to be accurately monitored and quantified both during the process and in the final control of the drug substance .
- Methods of Application : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance . A very sensitive UV detector is required for this process .
- Results or Outcomes : The study presented an HPLC-UV method for the quantitation of four p-toluenesulfonates . The determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates are shown .
2. Application in Nonlinear Optics
- Summary of the Application : Hexaaqua-Cobalt (II) bis (p-Toluene sulfonate) (PTCO), a semi-organic nonlinear optical single crystal, was grown by slow evaporation technique at ambient temperature . The material is suitable for various optical and nonlinear optical (NLO) applications .
- Methods of Application : Single-crystal X-ray diffraction analysis was used to determine the crystal system of PTCO . FTIR analysis was used to confirm the presence of CH3 and SO3 functional groups and the incorporation of water and cobalt in the crystal lattice . The UV–Vis–NIR studies and photoluminescence analysis were used to corroborate the suitability of PTCO in various optical and NLO applications .
- Results or Outcomes : The study showed that PTCO exhibits semiconducting behavior during resistivity measurement while heating . The thermal stability of PTCO up to 125 °C and mechanical stability were also studied . The self-defocusing and reverse saturable absorption of PTCO were studied by Z Scan analysis .
3. Application in Direct Thermal Recording Media
- Summary of the Application : Non-phenolic direct thermal recording media have a thermally responsive layer containing a leuco dye and a plurality of non-phenolic developers including 1,3-diphenyl urea (DPU) and urea urethane (UU) . This chemistry enables multi-purpose recording materials capable of withstanding multiple different types of environmental conditions or agents—such as a water soak, contact with polyvinyl chloride meat wrapping film, boiling water, dry and humid heat, sunlight, and contact with hand sanitizer .
- Methods of Application : The unique non-phenolic chemistry allows the product’s thermally responsive layer to have an ultra-low coat weight, less than 1.48 g/m2 . The invention also pertains to related methods, systems, and articles .
- Results or Outcomes : The invention relates to sheet-like recording materials adapted to be recorded on or printed on by conventional direct thermal recording techniques .
4. Application in Genotoxic Impurities Quantitation
- Summary of the Application : p-Toluenesulfonates are genotoxic impurities in active pharmaceutical ingredients (APIs) and need to be accurately monitored and quantified both during the process and in the final control of the drug substance . The United States Food and Drug Administration (U.S. FDA) as well as the European Medicines Agency (EMA) have established a threshold of toxicological concern (TTC) of 1.5 μg/day for genotoxic impurities for long-term treatments with a drug product .
- Methods of Application : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance . Since genotoxic impurities must be detected at a lower level than other impurities, a very sensitive UV detector is required .
- Results or Outcomes : An HPLC-UV method for the quantitation of four p-toluenesulfonates is presented . The determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates are shown .
属性
IUPAC Name |
[3-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-15-6-10-19(11-7-15)30(25,26)23-21(24)22-17-4-3-5-18(14-17)29-31(27,28)20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGMYPGMWZOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872910 | |
| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tosylureido)phenyl p-toluenesulfonate | |
CAS RN |
232938-43-1 | |
| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232938-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-methyl-N-(((3-(((4-methylphenyl)sulfonyl)oxy)phenyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232938431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)phenyl 4-methylbenzenesulfonate; N-(p-toluenesulfonyl)-N'-(3-(p-toluenesulfonyloxy)phenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



